N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex heterocyclic architecture. Its structure comprises:
- A pyridin-3-yl group, enhancing solubility via nitrogen lone-pair interactions.
- A 1,2,3,4-tetrahydroisoquinolin-2-yl subunit, which may facilitate receptor binding through conformational rigidity.
- An ethanediamide linker, providing structural flexibility between the two aromatic termini.
The compound’s structural determination likely employed X-ray crystallography refined via the SHELX system, particularly SHELXL, a gold-standard tool for small-molecule refinement . Validation protocols, such as those outlined by Spek (2009), ensure accuracy in bond lengths, angles, and stereochemical assignments .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-24(25(31)28-20-7-8-22-23(12-20)33-16-32-22)27-14-21(18-6-3-10-26-13-18)29-11-9-17-4-1-2-5-19(17)15-29/h1-8,10,12-13,21H,9,11,14-16H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIPTCNFUUCHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and introduce the ethanediamide linkage through a series of condensation reactions. The dihydroisoquinoline and pyridine moieties are then incorporated using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Features
The compound comprises several key structural components:
- Benzodioxole moiety : Enhances pharmacological properties and contributes to biological activity.
- Pyridine ring : Increases chemical reactivity and interaction with biological targets.
- Dihydroisoquinoline unit : Influences binding affinity to various receptors and enzymes.
Chemistry
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel chemical entities.
Biology
The compound is investigated as a biochemical probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a candidate for exploring mechanisms of action in cellular signaling pathways.
Medicine
Research indicates potential therapeutic properties of this compound, particularly in:
- Anticancer activity : Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.
- Neuroprotective effects : Investigations into its impact on neurodegenerative diseases are ongoing, focusing on its ability to modulate neurotransmitter systems.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Enables novel synthetic pathways |
| Biology | Biochemical probe | Influences cellular signaling |
| Medicine | Anticancer and neuroprotective properties | Inhibits proliferation; potential for neuroprotection |
Case Study 1: Anticancer Activity
A study explored the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at low micromolar concentrations. The compound demonstrated the ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that it could enhance neuronal survival under oxidative stress conditions by modulating antioxidant enzyme activity.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The Pharmacopeial Forum (2017) describes structurally related compounds (designated m , n , o ) with analogous amide backbones but distinct substituents and stereochemistry . Key comparative features are summarized below:
Structural and Functional Implications:
Aromatic Groups: The 1,3-benzodioxol group in the target compound may confer greater metabolic resistance compared to the 2,6-dimethylphenoxy group in compounds m/n/o, which is prone to oxidative demethylation . The pyridin-3-yl subunit enhances aqueous solubility relative to the purely lipophilic dimethylphenoxy analogs.
Heterocyclic Cores: The tetrahydroisoquinolin moiety in the target compound provides a rigid, planar structure conducive to π-π stacking in receptor binding.
Stereochemistry :
- Compounds m/n/o exhibit defined stereochemistry at multiple centers, which is critical for their biological activity (e.g., enantiomer-specific binding to proteases or kinases). The target compound’s stereochemical configuration, if optimized, could similarly influence efficacy and selectivity.
The acetamido linkers in m/n/o restrict conformational freedom, favoring pre-organized binding modes.
Research Findings and Data Limitations
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest hypotheses:
- Solubility: The pyridinyl group likely improves solubility over dimethylphenoxy analogs, aiding bioavailability.
- Receptor Binding: The tetrahydroisoquinolin core may target adrenergic or opioid receptors, whereas m/n/o’s pyrimidinyl group could favor kinase inhibition.
- Metabolic Stability: Benzodioxol’s electron-rich structure may reduce CYP450-mediated metabolism compared to methylphenoxy groups.
Crystallographic validation via SHELXL and adherence to IUCr standards ensure structural reliability for such comparisons. However, in vitro or in vivo studies are needed to confirm these hypotheses.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
Structural Features
The compound features several unique structural components:
- Benzodioxole moiety : Known for enhancing pharmacological properties.
- Pyridine ring : Contributes to the compound's chemical reactivity.
- Dihydroisoquinoline unit : May influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways.
- DNA/RNA Intercalation : The compound may intercalate into DNA or RNA, impacting gene expression and replication processes.
Antimicrobial and Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial and anticancer properties. For instance:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial (S. aureus) | 16 | |
| Compound B | Anticancer (various lines) | 26–65 | |
| This compound | Enzyme inhibition (assumed) | Not specified |
Case Studies
- Antitubercular Activity : A study designed novel substituted compounds for anti-tubercular activity against Mycobacterium tuberculosis. Among them, certain derivatives showed IC50 values ranging from 1.35 to 2.18 µM, indicating promising efficacy against tuberculosis pathogens .
- Cytotoxicity Assessment : Compounds derived from similar structures were tested for cytotoxicity on HEK-293 cells. Results indicated that many were non-toxic at concentrations exceeding 150 µM, suggesting a favorable safety profile for further development .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Begin with benzodioxole derivatives.
- Reaction Conditions : Utilize palladium-catalyzed cross-coupling reactions for incorporating dihydroisoquinoline and pyridine moieties.
Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Using potassium permanganate or chromium trioxide. |
| Reduction | Hydrogenation in the presence of palladium catalyst. |
| Substitution | Nucleophilic substitution on the pyridine ring. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
